molecular formula C10H11N3O2 B8682631 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenol CAS No. 80200-01-7

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenol

Cat. No. B8682631
CAS RN: 80200-01-7
M. Wt: 205.21 g/mol
InChI Key: LDXPZPCRYAUZDE-UHFFFAOYSA-N
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Patent
US04577030

Procedure details

In a manner analogous to that described in Example 1(b), from 1-benzyloxy-4-(2-bromoethoxy)benzene and 1H-1,2,4-triazole, 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenol was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CCBr)=[CH:11][CH:10]=1)[C:2]1C=CC=CC=1.[NH:19]1[CH:23]=[N:22][CH:21]=[N:20]1>>[N:19]1([CH2:2][CH2:1][O:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH:23]=[N:22][CH:21]=[N:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CCOC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.